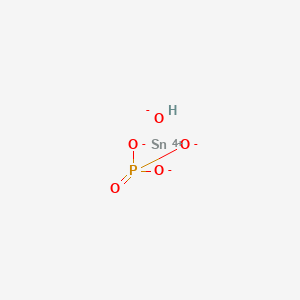
Tin(4+) hydroxide phosphate (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin(4+) hydroxide phosphate (1/1/1) is an inorganic compound that combines tin, hydroxide, and phosphate ions in a 1:1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tin(4+) hydroxide phosphate can be synthesized through various methods. One common approach involves the reaction of tin(IV) chloride (SnCl4) with phosphoric acid (H3PO4) under controlled conditions. The reaction typically proceeds as follows: [ \text{SnCl}_4 + \text{H}_3\text{PO}_4 + \text{H}_2\text{O} \rightarrow \text{Sn(OH)}_4\text{PO}_4 + 4\text{HCl} ]
Industrial Production Methods: Industrial production of tin(4+) hydroxide phosphate often involves solid-state grinding of tin(IV) chloride pentahydrate (SnCl4·5H2O) with sodium dihydrogen phosphate dihydrate (NaH2PO4·2H2O) at room temperature, followed by drying and calcination . This method is considered green and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: Tin(4+) hydroxide phosphate undergoes various chemical reactions, including:
Oxidation: Tin(4+) can be oxidized to higher oxidation states under specific conditions.
Reduction: Tin(4+) can be reduced to lower oxidation states, such as tin(II).
Substitution: The hydroxide and phosphate groups can be substituted with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reactions with acids or bases to replace hydroxide or phosphate groups.
Major Products:
Oxidation: Higher oxidation state tin compounds.
Reduction: Tin(II) compounds.
Substitution: Various tin-based complexes depending on the substituents used.
Applications De Recherche Scientifique
Tin(4+) hydroxide phosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as an ion-exchange material.
Medicine: Investigated for use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of thin-film batteries, nuclear waste utilization, and as an oxidizing agent in various industrial processes
Mécanisme D'action
The mechanism of action of tin(4+) hydroxide phosphate involves its ability to interact with various molecular targets and pathways. For example, in catalytic applications, it can facilitate redox reactions by providing active sites for electron transfer. In ion-exchange processes, it can selectively adsorb and release ions based on its structural properties .
Comparaison Avec Des Composés Similaires
Tin(II) phosphate (Sn3(PO4)2): Differing oxidation state and properties.
Titanium phosphate (TiP): Similar ion-exchange and catalytic properties but different metal center.
Zirconium phosphate (ZrP): Known for its stability and use in similar applications.
Propriétés
Numéro CAS |
877997-11-0 |
|---|---|
Formule moléculaire |
HO5PSn |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
tin(4+);hydroxide;phosphate |
InChI |
InChI=1S/H3O4P.H2O.Sn/c1-5(2,3)4;;/h(H3,1,2,3,4);1H2;/q;;+4/p-4 |
Clé InChI |
RWHZLLSKWVDZOR-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[O-]P(=O)([O-])[O-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)
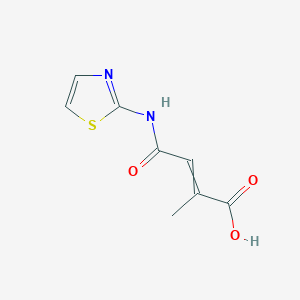
![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)


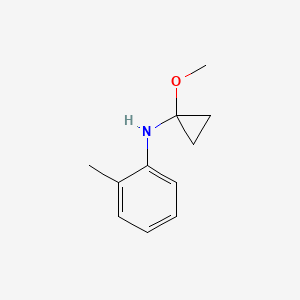
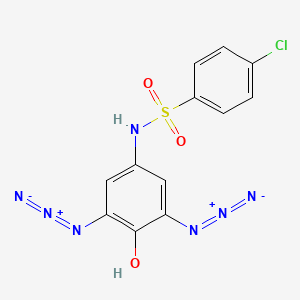

![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
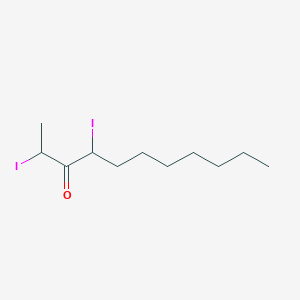
![2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12601310.png)
![3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole](/img/structure/B12601316.png)
